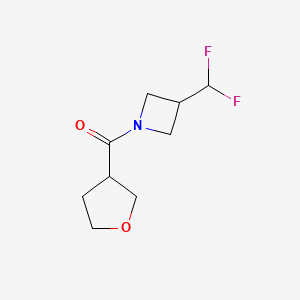

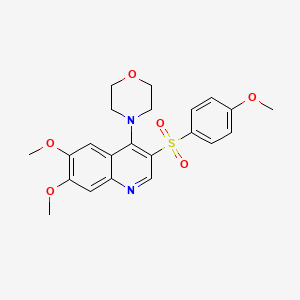

Ethyl 5-bromo-2-formylpyridine-3-carboxylate

説明

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed coupling reactions, as seen in the preparation of ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including methoxylation, oxidation, and bromination . These methods could potentially be adapted for the synthesis of ethyl 5-bromo-2-formylpyridine-3-carboxylate.

Molecular Structure Analysis

Single crystal X-ray analysis is a common technique for determining the molecular structure of brominated pyridine carboxylates. For instance, the molecular structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined using single crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of ethyl 5-bromo-2-formylpyridine-3-carboxylate.

Chemical Reactions Analysis

The chemical reactions involving brominated pyridine carboxylates can be complex. For example, ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is an intermediate in the synthesis of the insecticide chlorantraniliprole . The reactivity of the bromo and formyl groups in ethyl 5-bromo-2-formylpyridine-3-carboxylate would likely allow for similar transformations and functionalizations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine carboxylates can be deduced from spectroscopic and crystallographic data. For instance, the crystal structure and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provide insights into the hydrogen bonding and stacking interactions that could be present in ethyl 5-bromo-2-formylpyridine-3-carboxylate . Additionally, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate offer information on the vibrational spectra and quantum chemical calculations that could be relevant to the analysis of ethyl 5-bromo-2-formylpyridine-3-carboxylate .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Pyrido Derivatives : Ethyl 5-bromo-2-formylpyridine-3-carboxylate serves as a precursor in the multistep synthesis of pyrido derivatives, such as the pyrido[3,4-d]pyrimidine analog of pteroic acid (J. And & R. Mckee, 1979).

- Synthesis of Carboxylic Acid Moiety : It's involved in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Y. Hirokawa, T. Horikawa, & S. Kato, 2000).

- Furopyridines Synthesis : This compound is used in the synthesis of 3-ethoxy derivatives of furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]- and furo[3,2-c]pyridine (S. Shiotani, H. Morita, T. Ishida, & Y. In, 1988).

Applications in Drug Resistance and Cancer Research

- Anticancer Agent Development : It is used in the development of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1), a compound mitigating drug resistance and synergizing with various cancer therapies (S. Das, Jignesh M. Doshi, Defeng Tian, Sadiya N. Addo, B. Srinivasan, David L. Hermanson, & Chengguo Xing, 2009).

Synthesis of Novel Compounds

- Novel 2-Amino-1,3-Thiazole-5-Carboxylates : This compound is utilized in synthesizing novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement of bromide (Luke A. Baker & Craig M. Williams, 2003).

Miscellaneous Applications

- Biomimetic Synthesis of α-Cyclopiazonic Acid : It plays a role in the efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a key intermediate for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid (Vijayalakshmi A. Moorthie, E. McGarrigle, R. Stenson, & V. Aggarwal, 2007).

将来の方向性

作用機序

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to play a significant role in cell biology .

Mode of Action

It’s known that indole derivatives interact with various biological targets, leading to a range of effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as indole derivatives, have been extensively studied .

Result of Action

Indole derivatives, which are structurally similar, have been found to exhibit various biologically vital properties, including anti-viral, anti-inflammatory, anti-cancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

特性

IUPAC Name |

ethyl 5-bromo-2-formylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-2-14-9(13)7-3-6(10)4-11-8(7)5-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOUURJBWJGNOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-2-formylpyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone](/img/structure/B3010365.png)

![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)

![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)

![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)

![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)